molecular formula C15H13NO3S B7460178 (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile

(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile

货号 B7460178
分子量: 287.3 g/mol
InChI 键: UJMQBLVBMSCYII-OQLLNIDSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用机制

(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile inhibits BTK by binding to the enzyme's active site, preventing its phosphorylation and downstream signaling. BTK is a crucial enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile disrupts this pathway, leading to apoptosis and cell death in B-cell malignancies.
Biochemical and Physiological Effects:
(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has been shown to have potent antitumor activity in preclinical studies. In vitro studies have demonstrated that (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile induces apoptosis and inhibits proliferation in CLL and NHL cell lines. In vivo studies have shown that (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile reduces tumor growth and prolongs survival in mouse models of CLL and NHL. (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has also been shown to have minimal effects on normal B-cells and T-cells, suggesting a favorable toxicity profile.

实验室实验的优点和局限性

(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easier to synthesize and administer than larger protein-based inhibitors. (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has some limitations, such as its specificity for BTK. While this specificity is advantageous for targeting B-cell malignancies, it may limit its use in other diseases where BTK is not the primary target.

未来方向

There are several future directions for the development and use of (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile. One potential area of research is the combination of (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile with other targeted therapies, such as venetoclax and idelalisib, to improve its efficacy and overcome drug resistance. Another area of research is the evaluation of (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile in other B-cell malignancies, such as mantle cell lymphoma and Waldenström macroglobulinemia. Finally, there is a need for further studies to evaluate the safety and efficacy of (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile in clinical trials and to identify biomarkers that can predict response to treatment.

合成方法

The synthesis of (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile involves a multistep process, starting from commercially available starting materials. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methylfuran in the presence of a base to form 2-(4-methylphenyl)sulfonyl-5-methylfuran. The second step involves the reaction of the intermediate with acetonitrile and sodium ethoxide to form (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile. The final product is obtained by purification and isolation via column chromatography.

科学研究应用

(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has been extensively studied for its potential use in the treatment of B-cell malignancies. In preclinical studies, (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has shown potent inhibition of BTK activity and has demonstrated efficacy in several in vitro and in vivo models of CLL and NHL. (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has also been shown to have synergistic effects with other targeted therapies, such as venetoclax and idelalisib. Clinical trials are currently underway to evaluate the safety and efficacy of (E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile in patients with B-cell malignancies.

属性

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-11-3-7-14(8-4-11)20(17,18)15(10-16)9-13-6-5-12(2)19-13/h3-9H,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMQBLVBMSCYII-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。